molecular formula C26H22N4O5 B11270279 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11270279
M. Wt: 470.5 g/mol
InChI Key: DKZZOCQADAMJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule belonging to the quinazoline-dione chemical class, which is of significant interest in medicinal chemistry for the development of kinase inhibitors. This compound is structurally characterized by a 1,2,4-oxadiazole and a 3-methoxybenzyl group appended to the core quinazoline-2,4-dione scaffold. Quinazoline-derived structures are well-established as potent scaffolds for targeting tyrosine kinases , which are critical enzymes in cellular signaling pathways. Researchers are investigating this specific compound for its potential inhibitory activity against oncogenic kinases. The 1,2,4-oxadiazole moiety is a privileged structure in drug discovery, known to contribute to favorable binding interactions with enzyme active sites and to improve pharmacokinetic properties. The 1,2,4-oxadiazole ring is a common bioisostere for ester and amide functionalities , often enhancing metabolic stability. Its primary research application is in the field of oncology, where it is utilized as a chemical tool to probe kinase-dependent signaling cascades and to study the mechanisms of cell proliferation and survival. Further investigation is focused on elucidating its precise molecular target profile, binding affinity, and efficacy in cellular models of disease, providing valuable insights for the design of next-generation targeted therapeutics.

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-3-34-19-10-7-17(8-11-19)23-28-24(35-29-23)18-9-12-21-22(14-18)27-26(32)30(25(21)31)15-16-5-4-6-20(13-16)33-2/h4-14H,3,15H2,1-2H3,(H,27,32)

InChI Key

DKZZOCQADAMJSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Anthranilic Acid-Based Condensation

Anthranilic acid derivatives are condensed with isothiocyanates or carbodiimides to form quinazolinone intermediates. For example:

  • Step 1 : Reaction of anthranilic acid (1) with 3-methoxybenzyl isothiocyanate (2) in ethanol under reflux yields 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (3) via cyclization.

  • Conditions : Ethanol, 8–12 hours, 80–90°C.

  • Yield : 85–95% after recrystallization.

This method is favored for its simplicity and high efficiency in introducing the 3-methoxybenzyl substituent.

Thiourea-Mediated Cyclization

An alternative route involves reacting 2-aminobenzophenone derivatives with thiourea in high-boiling solvents (e.g., DMSO) under microwave irradiation:

  • Step 1 : 2-Amino-5-nitrobenzophenone (4) reacts with thiourea (5) in DMSO at 155°C for 5 hours to form 7-nitroquinazoline-2,4(1H,3H)-dione (6).

  • Yield : >85% after column chromatography.

This method is advantageous for introducing nitro groups, which can later be reduced or functionalized.

Synthesis of the 3-(4-Ethoxyphenyl)-1,2,4-Oxadiazole Moiety

The oxadiazole ring is constructed through cyclization reactions involving amidoximes and carboxylic acid derivatives:

Amidoxime Intermediate Formation

  • Step 1 : 4-Ethoxybenzonitrile (7) reacts with hydroxylamine hydrochloride in methanol under reflux to form N′-hydroxy-4-ethoxybenzimidamide (8).

  • Conditions : Methanol, 12–18 hours, 60–70°C.

  • Yield : 76–80%.

Chloromethyl-Oxadiazole Synthesis

  • Step 2 : The amidoxime (8) reacts with chloroacetyl chloride in dry acetone to form 3-(4-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (9).

  • Conditions : Acetone, 0–5°C, 2–3 hours.

  • Yield : 65–70% after column chromatography.

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves nucleophilic substitution to attach the oxadiazole to the quinazoline core:

Alkylation Reaction

  • Step 1 : Quinazoline-2,4-dione (3) reacts with 3-(4-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (9) in DMF using anhydrous K₂CO₃ and KI.

  • Conditions : DMF, 24 hours, room temperature.

  • Mechanism : The chloromethyl group undergoes nucleophilic attack by the deprotonated quinazoline nitrogen.

  • Yield : 70–75% after crystallization from ethanol.

Optimization and Characterization

Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
BaseK₂CO₃ (1.2 eq)Ensures complete deprotonation
CatalystKI (1 eq)Enhances nucleophilic substitution
Temperature25°CPrevents side reactions

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 7.89–7.45 (m, 8H, aromatic), 5.12 (s, 2H, CH₂), 4.12 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Anthranilic AcidHigh yield, minimal byproductsRequires specialized reagents85–95
Thiourea CyclizationScalable, microwave-compatibleLonger reaction times80–85
Oxadiazole AlkylationRegioselective, mild conditionsSensitivity to moisture70–75

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction times for cyclization steps.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: Used as a probe to study the interaction of quinazoline derivatives with biological targets.

    Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and quinazoline core are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, making it a candidate for anti-cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline Derivatives with Oxadiazole Substituents

Compound 1 : 7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (PubChem)

  • Key Differences : Replaces the 4-ethoxyphenyl group with a 3,4-dimethoxyphenyl moiety.

Compound 2 : 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS 1358768-97-4)

  • Key Differences : Substitutes 4-ethoxyphenyl with 4-chlorophenyl and positions the methoxy group at the benzyl ring’s 2-position instead of 3.
  • Implications : The chloro group (electron-withdrawing) may reduce metabolic stability compared to the ethoxy group (electron-donating). Molecular weight (460.9 g/mol) is slightly lower than the target compound (estimated ~464 g/mol) .

Triazole Derivatives with Methoxy/Ethoxy Substituents

Compound 3 : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one

  • Key Differences : Triazolone core instead of oxadiazole-quinazoline.
  • Biological Activity: Triazoles are noted for antimicrobial and antitumor effects.

Compound 4: 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one

  • Key Differences : Hydroxyphenyl substituent (polar) vs. ethoxyphenyl (lipophilic).
  • Implications : The hydroxy group may improve solubility but reduce blood-brain barrier penetration compared to ethoxy .

Oxadiazole-Containing Compounds

Compound 5 : 2-Substituted phenyl-5-(1-(substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole derivatives

  • Key Differences : 1,3,4-oxadiazole isomer vs. 1,2,4-oxadiazole in the target compound.
  • Biological Activity : These derivatives exhibit antiviral activity, suggesting that oxadiazole positioning (1,2,4 vs. 1,3,4) may influence target specificity .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Features
7-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (Target) Quinazoline-1,2,4-oxadiazole 4-Ethoxyphenyl (oxadiazole), 3-methoxybenzyl (quinazoline) ~464 (estimated) High lipophilicity, potential CNS activity
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione Quinazoline-1,2,4-oxadiazole 4-Chlorophenyl (oxadiazole), 2-methoxybenzyl (quinazoline) 460.9 Electron-withdrawing substituent
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone 3-Methoxyphenyl, 4-methoxyphenethyl N/A Antimicrobial activity
2-Substituted phenyl-5-(1-(substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole-triazole Variable aryl/piperidinyl groups N/A Antiviral activity

Key Research Findings

  • Heterocyclic Core Influence : Quinazoline-dione cores (target) may offer better metabolic stability compared to triazolones, which are prone to ring-opening reactions .
  • Positional Isomerism : 1,2,4-Oxadiazoles (target) exhibit distinct electronic properties compared to 1,3,4-oxadiazoles, affecting binding to enzymatic targets like cyclooxygenase or kinases .

Biological Activity

The compound 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with an oxadiazole ring and various aromatic groups. Its molecular formula is C22H22N4O4C_{22}H_{22}N_4O_4 with a molecular weight of 406.44 g/mol.

PropertyValue
Molecular FormulaC22H22N4O4
Molecular Weight406.44 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, preventing their division and proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells via intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Inhibition of Metastasis : Research indicates that it can impede the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
  • Antifungal Properties : The compound also demonstrates antifungal activity against common fungal strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and survival.
  • Receptor Modulation : It modulates the activity of various receptors that are crucial for cellular signaling pathways related to growth and survival.

Case Studies

A selection of case studies illustrates the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound (IC50 values ranging from 10 to 20 µM).
  • Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Q & A

Q. What synthetic methodologies are commonly employed to construct the quinazoline-oxadiazole scaffold?

  • Synthesis involves: (i) Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives. (ii) Introduction of the oxadiazole ring through cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent). (iii) Functionalization at the N3 position via nucleophilic substitution or alkylation reactions . Example: A related compound was synthesized by reacting 3-methoxybenzyl chloride with a preformed quinazoline-oxadiazole intermediate .

Q. How is the compound’s solubility and stability characterized for in vitro assays?

  • Solubility is tested in polar (e.g., DMSO, ethanol) and aqueous buffers (pH 1–13) using UV-Vis spectroscopy. Stability under physiological conditions (e.g., 37°C, PBS buffer) is monitored via HPLC to assess degradation kinetics. Lipophilicity (logP) is calculated using reverse-phase chromatography .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, enzyme isoform selectivity). Solutions include:
  • Cross-validating results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
  • Performing molecular docking to compare binding modes across targets.
  • Adjusting experimental conditions (e.g., ATP concentration in kinase assays) to mimic physiological relevance .
    • Example: A related quinazoline derivative showed conflicting IC50_{50} values in kinase assays due to variations in ATP levels; normalizing data to [ATP] = 1 mM resolved discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target enzyme?

  • Key steps: (i) Synthesize analogs with systematic substitutions (e.g., replacing ethoxy with halogen or alkyl groups on the phenyl ring). (ii) Test inhibitory activity against target vs. off-target enzymes (e.g., CYP450 isoforms). (iii) Use computational tools (e.g., molecular dynamics simulations) to correlate substituent effects with binding energy. Example: In a study of oxadiazole derivatives, replacing 4-ethoxy with 4-fluorophenyl improved selectivity for kinase X by 12-fold due to reduced steric clashes .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methods include:
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • CRISPR/Cas9 knockout models to assess dependency on the putative target.
  • Metabolomic profiling to identify pathway perturbations (e.g., ROS levels in cancer cells).
    Example: A thiazolidinedione analog was shown to inhibit STAT3 phosphorylation via CETSA, confirming direct binding .

Methodological Challenges and Solutions

Q. How can researchers address low yields during oxadiazole ring formation?

  • Issue: Cyclization of amidoximes often suffers from side reactions (e.g., hydrolysis).
  • Solutions:
  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Employ catalysts like diisopropyl ethyl ammonium acetate (DIPEAc), which enhances cyclization rates and yields (e.g., from 45% to 78% in similar syntheses) .
  • Optimize solvent polarity (e.g., switching from THF to DMF) to stabilize intermediates .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • LC-MS/MS identifies degradation products by comparing fragmentation patterns with parent compound.
  • NMR spectroscopy (e.g., 1^1H NMR in D2_2O) monitors hydrolytic cleavage of labile groups (e.g., methoxybenzyl).
  • Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.